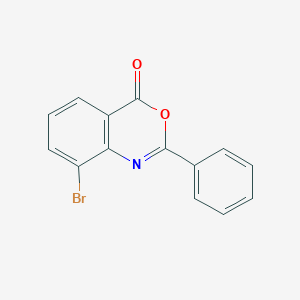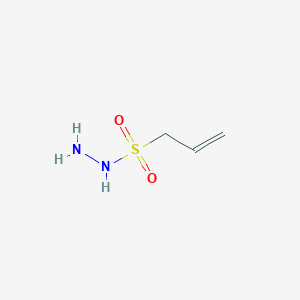
Prop-2-ene-1-sulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-ene-1-sulfonohydrazide is an organic compound characterized by the presence of a sulfonohydrazide group attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ene-1-sulfonohydrazide typically involves the reaction of prop-2-ene-1-sulfonyl chloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{CH}_2=CH-CH_2-SO_2Cl + \text{NH}_2\text{NH}_2 \rightarrow \text{CH}_2=CH-CH_2-SO_2\text{NHNH}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-ene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonohydrazide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted sulfonohydrazides.
Applications De Recherche Scientifique
Prop-2-ene-1-sulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of prop-2-ene-1-sulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-ene-1-sulfonamide: Similar structure but with an amide group instead of a hydrazide group.
Prop-2-ene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonohydrazide group.
Prop-2-ene-1-sulfonyl chloride: The precursor used in the synthesis of prop-2-ene-1-sulfonohydrazide.
Uniqueness
This compound is unique due to the presence of the sulfonohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
65577-68-6 |
|---|---|
Formule moléculaire |
C3H8N2O2S |
Poids moléculaire |
136.18 g/mol |
Nom IUPAC |
prop-2-ene-1-sulfonohydrazide |
InChI |
InChI=1S/C3H8N2O2S/c1-2-3-8(6,7)5-4/h2,5H,1,3-4H2 |
Clé InChI |
MCXUYPDUWLXSBI-UHFFFAOYSA-N |
SMILES canonique |
C=CCS(=O)(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


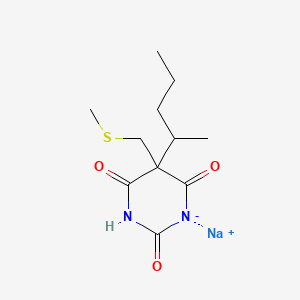
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14474523.png)
![2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid](/img/structure/B14474528.png)
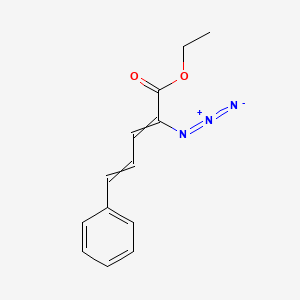
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
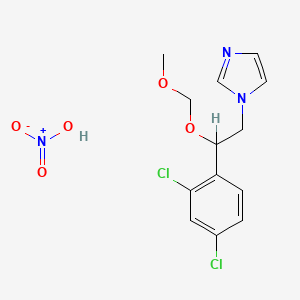
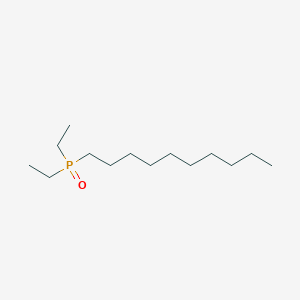
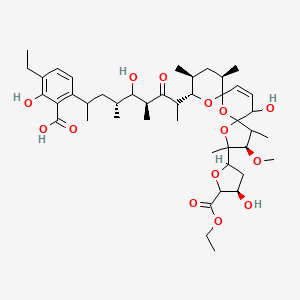
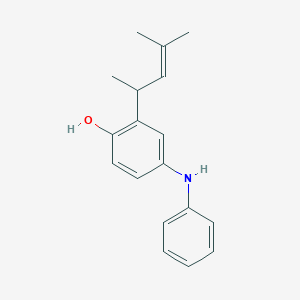
![(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]](/img/structure/B14474557.png)
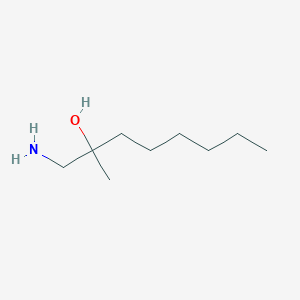
![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)
